
Part 1: Executive Summary & Physicochemical
Architecture

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 1-Isonicotinoyl-4-methylpiperidine

Cat. No.: B248948

Get Quote

1-Isonicotinoyl-4-methylpiperidine (CAS 344326-87-2) acts as a critical intermediate and

probe molecule in medicinal chemistry, often serving as a scaffold in the synthesis of

antitubercular agents and kinase inhibitors. Its solubility profile is governed by a "push-pull"

architecture: the hydrophilic, ionizable isonicotinamide core versus the lipophilic 4-

methylpiperidine tail.

Understanding this duality is not just about finding a solvent that "works"; it is about mastering

the thermodynamics required for efficient crystallization, purification, and biological assay

formulation. This guide moves beyond basic observations to provide a mechanistic solubility

profile and the protocols to validate it.
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Property
Value
(Predicted/Reference)

Structural Implication

Molecular Formula C₁₂H₁₆N₂O
Small molecule, drug-like

scaffold.

Molecular Weight 204.27 g/mol High permeability potential.

pKa (Pyridine N) ~3.4 – 3.8 (Base)

Critical Control Point. Solubility

will increase logarithmically

below pH 3.0.

LogP (Oct/Water) ~1.2 – 1.6

Moderately lipophilic. Passes

biological membranes but

requires cosolvents for high-

concentration assays.

H-Bond Donors 0

Aprotic. No internal H-bond

donation to stabilize crystal

lattice (lower melting point

energy).

H-Bond Acceptors
3 (Pyridine N, Amide O, Amide

N)

High affinity for protic solvents

(Alcohols, Water).

Part 2: The Solubility Profile
This profile categorizes solubility based on solvent class and mechanistic interaction. These

values represent the Thermodynamic Solubility (Equilibrium) state, essential for stable

formulations.

Aqueous Solubility & pH Dependence
The solubility of 1-Isonicotinoyl-4-methylpiperidine is strictly pH-dependent due to the

pyridine nitrogen.

Neutral pH (pH 6.0 – 8.0): The molecule exists primarily in its neutral, uncharged state.

Solubility:Low to Moderate (0.1 – 1.0 mg/mL).
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Mechanism:[1][2] Limited by the hydrophobic 4-methylpiperidine ring disrupting the water

network.

Acidic pH (pH < 3.0): The pyridine nitrogen becomes protonated (

).

Solubility:High (> 50 mg/mL).[2]

Mechanism:[1][2] Ionic solvation shell formation. This is the ideal region for stock solution

preparation if aqueous buffers are required.
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Solvent Class Solvent Solubility Rating Mechanistic Insight

Polar Aprotic DMSO, DMF, DMAc
Very High (>100

mg/mL)

Primary Stock

Solvent. Dipole-dipole

interactions disrupt

crystal lattice energy

efficiently.

Alcohols Methanol, Ethanol High (>50 mg/mL)

Strong H-bonding

between solvent -OH

and the

Amide/Pyridine

acceptors. Ideal for

recrystallization.

Chlorinated DCM, Chloroform Good (>20 mg/mL)

Excellent for

extraction. The

lipophilic piperidine

moiety interacts

favorably with the

organic phase.

Esters/Ketones Ethyl Acetate, Acetone
Moderate (5–20

mg/mL)

Useful as anti-

solvents in

crystallization when

paired with alcohols.

Alkanes Hexane, Heptane Poor (<1 mg/mL)

Anti-Solvent. The

polar amide linkage

prevents dissolution in

non-polar media.

Part 3: Experimental Protocols for Validation
As a scientist, you must validate these predicted profiles for your specific batch (polymorphs

can alter solubility by 2-3x).
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Protocol A: Kinetic Solubility (High-Throughput
Screening)
Use this for rapid biological assay development (e.g., IC50 determination).

Preparation: Prepare a 10 mM stock solution in pure DMSO.

Spiking: Spike 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final: 250 µM,

2.5% DMSO).

Incubation: Shake at 500 rpm for 4 hours at room temperature.

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

Quantification: Analyze filtrate via UV-Vis (260 nm) or LC-MS against a standard curve.

Pass Criteria: Recovery > 80% indicates solubility is sufficient for bioassays.

Protocol B: Thermodynamic Equilibrium Solubility
(Shake-Flask)
Use this for formulation and process chemistry.

Saturation: Add excess solid (approx. 20 mg) to 1 mL of solvent in a glass vial.

Equilibration: Cap and stir/shake at 25°C for 24 hours.

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

Sampling: Carefully remove the supernatant.

Critical Step: If analyzing at a different temperature (e.g., HPLC at 40°C), dilute the

supernatant immediately to prevent precipitation.

Analysis: Quantify via HPLC-UV (C18 column, Water/Acetonitrile gradient).

Part 4: Visualization of Solubility Logic
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Figure 1: Solubility Determination Workflow
This decision tree guides the selection of the correct solubility method based on your

development stage.
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Caption: Logical workflow for selecting Kinetic vs. Thermodynamic solubility protocols based on

research phase.

Figure 2: pH-Dependent Solubility Mechanism
Understanding the ionization of the pyridine ring is key to aqueous formulation.
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Caption: The solubility switch: Protonation of the pyridine nitrogen at low pH drastically

increases aqueous solubility.

Part 5: Implications for Process Development
Salt Selection:

Due to the basic pyridine nitrogen (pKa ~3.6), this molecule can form salts with strong

acids (HCl, H₂SO₄, Methanesulfonic acid).

Recommendation: If the free base solubility (<1 mg/mL) is insufficient for your formulation,

generate the Hydrochloride or Mesylate salt to improve aqueous solubility by 100-fold.

Crystallization Strategy:

Solvent: Ethanol or Methanol (High solubility).

Anti-Solvent: Water (at neutral pH) or Heptane.

Method: Dissolve in warm Ethanol, then slowly add Water. The "solubility cliff" created by

the water (forcing the neutral species out of solution) will yield high-purity crystals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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